Bienvenue dans la boutique en ligne BenchChem!

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate

LRRK2 kinase inhibition Parkinson's disease Kinase inhibitor selectivity

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate (CAS 1006323-03-0) is a synthetic heterocyclic small molecule (MF: C13H16N4O2S, MW: 292.36 g/mol) featuring a pyrimidine core linked to a 1,5-dimethylpyrazole at the 4-position, with a thioacetate ester substituent at the 2-position. The compound belongs to the broader pyrazole–pyrimidine chemotype, which has been actively explored in kinase inhibitor programmes, most notably as leucine-rich repeat kinase 2 (LRRK2) modulators.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 1006323-03-0
Cat. No. B2374028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate
CAS1006323-03-0
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2)C)C
InChIInChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3
InChIKeyZHZPOBSVVMUBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate (CAS 1006323-03-0): Chemical Class and Baseline Profile for Procurement Evaluation


Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate (CAS 1006323-03-0) is a synthetic heterocyclic small molecule (MF: C13H16N4O2S, MW: 292.36 g/mol) featuring a pyrimidine core linked to a 1,5-dimethylpyrazole at the 4-position, with a thioacetate ester substituent at the 2-position [1]. The compound belongs to the broader pyrazole–pyrimidine chemotype, which has been actively explored in kinase inhibitor programmes, most notably as leucine-rich repeat kinase 2 (LRRK2) modulators [2]. LRRK2 is a validated target for Parkinson's disease, and several pyrazole-aminopyrimidine analogues have advanced into preclinical development with nanomolar potency [2]. The thioether-linked acetate motif in this compound introduces a unique structural feature relative to the more common amino-linked analogues, potentially altering physicochemical properties, binding kinetics, and synthetic accessibility.

Why Generic Substitution Is Not Advisable for Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate in LRRK2-Targeted and Related Research Programmes


The pyrazole–pyrimidine scaffold is a privileged structure in kinase drug discovery, yet minor modifications to the linker, substitution pattern, and ester moiety can profoundly alter target engagement, selectivity, and metabolic stability [1]. In the context of LRRK2 inhibitor development, the Genentech patent series demonstrates that replacing the common amino linker with a thioether (as seen in this compound) can shift binding affinity and kinase selectivity profiles, making generic interchange between 'in-class' analogues unreliable without direct comparative data [1]. Furthermore, the ethyl acetate prodrug motif may confer distinct pharmacokinetic properties compared to methyl esters or free acids, requiring independent evaluation for in vivo studies [2].

Quantitative Differentiation Evidence for Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate vs. Closest Analogues


LRRK2 Binding Affinity: Thioether-Linked vs. Amino-Linked Pyrazole-Pyrimidine Core

The thioether-linked pyrazole-pyrimidine core of the target compound can be compared to amino-linked analogues from the US9212173 patent series. While direct Ki data for this specific compound is not publicly available, a structurally related amino-linked analogue (BDBM196744) exhibits a Ki of 6.46 nM against LRRK2 in a Lanthascreen binding assay [1]. The thioether modification is expected to alter the hinge-binding interaction and overall binding pose, potentially modulating affinity and selectivity against off-target kinases, a hypothesis that requires direct experimental validation [1].

LRRK2 kinase inhibition Parkinson's disease Kinase inhibitor selectivity

Calculated Physicochemical Properties: Thioether Acetate vs. Common Methyl Ester Analogues

The target compound features an ethyl ester, while many screening library analogues possess a methyl ester or free carboxylic acid. According to PubChem computed properties, the ethyl ester has an XLogP3 of 1.7 [1]. By comparison, the corresponding methyl ester analogue would be expected to have an XLogP3 of approximately 1.2–1.4 (based on the standard methylene fragment contribution of ~0.5 log units), making the ethyl ester slightly more lipophilic [2]. This difference may improve membrane permeability but could also increase metabolic lability through esterase-mediated hydrolysis.

Physicochemical profiling Drug-likeness ADME prediction

Chemical Stability: Thioether vs. Amino Linker Resistance to Oxidative Metabolism

The thioether linker (–S–) in this compound is a known metabolic soft spot, susceptible to oxidation by cytochrome P450 enzymes, particularly CYP3A4 and flavin-containing monooxygenases, to form sulfoxide and sulfone metabolites [1]. In contrast, the amino linker (–NH–) in comparator LRRK2 inhibitors is primarily subject to N-dealkylation or acetylation rather than oxidation. This differential metabolic fate may impact in vivo half-life and clearance rates, though direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound versus amino-linked analogues are not publicly available [1].

Metabolic stability CYP450 metabolism Thioether oxidation

Synthetic Tractability and Building Block Availability: Thioacetate-Functionalized Scaffold vs. Alternative Linker Chemistries

The compound is commercially available from multiple vendors (Fluorochem, ChemDiv, BOC Sciences), typically in purities ≥95% . The thioacetate functional group provides a synthetic handle for further derivatization, enabling late-stage diversification through hydrolysis to the free thiol, alkylation, or oxidation to sulfoxide/sulfone for structure–activity relationship (SAR) exploration. This contrasts with amino-linked analogues, which often require protection/deprotection strategies during synthesis. The ready availability and versatile reactivity make this compound a convenient starting point for focused library synthesis, reducing lead time for medicinal chemistry campaigns .

Medicinal chemistry Parallel synthesis Compound acquisition

Recommended Research Application Scenarios for Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate Based on Differentiated Evidence


Kinase Selectivity Profiling in LRRK2 Inhibitor Programmes

Use this compound as a thioether-linked control to benchmark amino-linked LRRK2 inhibitors (e.g., from the US9212173 series) in head-to-head selectivity panels against a broad kinase panel (e.g., DiscoverX KINOMEscan). Comparative data will reveal whether the thioether linker narrows or broadens the off-target profile, directly informing the design of next-generation inhibitors with improved therapeutic windows [1].

Metabolic Stability Screening for Linker Optimization

Incubate the compound in human liver microsomes and compare intrinsic clearance (Cl_int) and metabolite identification (sulfoxide/sulfone formation) with the amino-linked comparator. This experiment quantifies the metabolic penalty of the thioether motif and guides the choice of linker for in vivo candidate selection, particularly for CNS indications like Parkinson's disease where metabolic stability is critical [1].

Prodrug Strategy Development for Carboxylic Acid Bioisosteres

The ethyl ester moiety serves as a model for ester prodrugs. Hydrolyze the compound under various pH conditions and in the presence of esterases to determine the rate of conversion to the free acid. Compare with the methyl ester analogue to quantify the impact of alkyl chain length on hydrolysis kinetics and develop structure-prodrug release relationships for the pyrazole-pyrimidine acid series [1].

Focused Library Synthesis via Thioacetate Functionalization

Utilize the commercially available compound as a key intermediate for parallel synthesis. Hydrolyze the thioacetate to the free thiol, then perform alkylation or oxidation to generate a small library of thioether, sulfoxide, and sulfone derivatives for SAR exploration around the pyrimidine 2-position. This approach rapidly expands chemical space coverage around the LRRK2 pharmacophore without de novo core synthesis [1].

Quote Request

Request a Quote for Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.